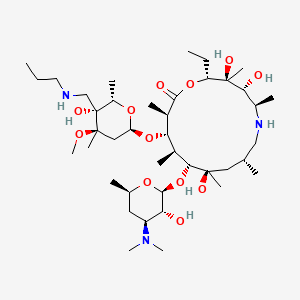

Tulathromycin A Diastereomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tulathromycin A diastereomer is a macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in cattle and swine. It is a semi-synthetic compound derived from fermentation products and is known for its long duration of action . Tulathromycin A is marketed under the trade name Draxxin by Pfizer Inc .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tulathromycin A involves several steps, starting from azithromycin A as the raw material. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain a double-protective azithromycin A . This is followed by Swern oxidation at the 4’'-hydroxy group . The process disclosed in WO2015014907A1 uses fewer steps due to a more direct route without prior protection of functional groups .

Industrial Production Methods

Industrial production of tulathromycin A typically involves large-scale fermentation followed by chemical modification. The fermentation process produces the initial macrolide structure, which is then chemically modified to produce tulathromycin A .

Analyse Chemischer Reaktionen

Types of Reactions

Tulathromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Swern oxidation is commonly used for the oxidation of the 4’'-hydroxy group.

Reduction: Standard reducing agents like sodium borohydride can be used for specific reductions.

Substitution: Various nucleophiles can be used for substitution reactions at different positions on the macrolide ring.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield tulathromycin A .

Wissenschaftliche Forschungsanwendungen

Tulathromycin A is extensively used in veterinary medicine for treating respiratory diseases in cattle and swine . It has been studied for its pharmacokinetic and pharmacodynamic properties, showing high efficacy against common bacterial pathogens . Research has also explored its use in caprine species as an antimicrobial therapy . Additionally, tulathromycin A has been evaluated for its potential in treating other bacterial infections in various animal models .

Wirkmechanismus

Tulathromycin A works by binding to the bacterial ribosomal RNA, inhibiting protein synthesis and thereby stopping bacterial growth . It is effective against a range of bacteria, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis . The compound’s long duration of action is partly due to its high tissue penetration and slow elimination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Erythromycin: An older macrolide antibiotic with a shorter duration of action.

Clarithromycin: A macrolide with a broader spectrum of activity but different pharmacokinetic profile.

Uniqueness

Tulathromycin A is unique due to its long duration of action, high tissue penetration, and efficacy against a broad range of respiratory pathogens in veterinary medicine . Its ability to be used in both cattle and swine makes it a versatile antibiotic in the field of veterinary medicine .

Eigenschaften

Molekularformel |

C41H79N3O12 |

|---|---|

Molekulargewicht |

806.1 g/mol |

IUPAC-Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41-/m1/s1 |

InChI-Schlüssel |

GUARTUJKFNAVIK-GQOMQJQLSA-N |

Isomerische SMILES |

CCCNC[C@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O |

Kanonische SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)